Thieno[2,3-d]pyrimidine-2,4-diol

Computational Chemistry Heterocyclic Aromaticity Scaffold Reactivity

Sourcing a validated adenine bioisostere scaffold with predictable reactivity is critical for kinase inhibitor programs. Thieno[2,3-d]pyrimidine-2,4-diol (CAS 18740-38-0) provides the thermodynamically preferred thieno[2,3-d] isomer core, avoiding the ~20% lower aromaticity and altered π-stacking of the thieno[3,4-d] isomer. • Enables EGFR inhibitors (derivative 7b: IC₅₀ = 0.096 μM) and dual VEGFR-2/BRAF inhibitors (derivative 4b: VEGFR-2 IC₅₀ = 0.049 μM) • Validated for MIF2 tautomerase inhibitor development (derivative 5d: IC₅₀ = 1.0 μM) with antiproliferative activity in 2D/3D NSCLC models • 97% purity; batch-specific QC (NMR, HPLC) available; research-scale quantities in stock for immediate dispatch

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 18740-38-0
Cat. No. B116809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine-2,4-diol
CAS18740-38-0
Synonyms2,4-Dihydroxythieno[2,3-d]pyrimidine;  Thieno[2,3-d]pyrimidine-2,4-diol; 
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
InChIKeyJGOOQALRLGHKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyrimidine-2,4-diol: Scaffold Identity and Classification


Thieno[2,3-d]pyrimidine-2,4-diol (CAS 18740-38-0; also designated as thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a fused heterocyclic compound composed of a thiophene ring annulated to a pyrimidine-2,4-dione core, with molecular formula C₆H₄N₂O₂S and molecular weight 168.18 g/mol [1]. The thieno[2,3-d]pyrimidine scaffold is structurally recognized as a bioisostere of the purine base adenine, which is fundamental to both DNA and RNA architecture [2]. This compound class exists in three distinct isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each possessing unique electronic and steric properties that influence reactivity and biological target engagement [3].

Non-Interchangeability of Thieno[2,3-d]pyrimidine-2,4-diol


Substitution of thieno[2,3-d]pyrimidine-2,4-diol with alternative fused pyrimidine scaffolds such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-67-5) or the isomeric thieno[3,2-d]pyrimidine and thieno[3,4-d]pyrimidine cores is not chemically or pharmacologically neutral . The thiophene ring confers a lower aromaticity than pyridine, producing a distinct HOMO-LUMO energy gap that renders thieno[2,3-d]pyrimidine more reactive than pyrido[2,3-d]pyrimidine analogs, with measurable differences in electrophilic substitution susceptibility [1]. Furthermore, the thieno[3,4-d]pyrimidine isomer exhibits approximately 20% lower aromaticity than the thieno[2,3-d]pyrimidine core, directly affecting π-stacking interactions with biological targets and altering binding thermodynamics [1]. These quantifiable electronic differences preclude generic interchangeability and necessitate product-specific evaluation for any application requiring predictable reactivity or target engagement.

Thieno[2,3-d]pyrimidine-2,4-diol: Differentiation Evidence


HOMO-LUMO Gap and Aromaticity: Isomer Comparison

Computational analysis reveals that the thieno[3,4-d]pyrimidine isomer possesses approximately 20% lower aromaticity than the thieno[2,3-d]pyrimidine core, with HOMO-LUMO energy separation indicating that thieno[2,3-d]pyrimidine should be more reactive than either of the two isomeric compounds [1]. This electronic difference arises from the distinct fusion geometry between the thiophene and pyrimidine rings, which alters electron delocalization and π-conjugation pathways.

Computational Chemistry Heterocyclic Aromaticity Scaffold Reactivity

EGFR Kinase Inhibition vs. Erlotinib

A thieno[2,3-d]pyrimidine derivative (compound 7b) demonstrated potent inhibition of epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.096 ± 0.004 μM, compared to the clinically approved EGFR inhibitor erlotinib with IC₅₀ = 0.037 ± 0.002 μM . While erlotinib shows approximately 2.6-fold higher potency in the enzymatic assay, compound 7b exhibited remarkable broad-spectrum antineoplastic activity against 37 of 60 tested cancer cell lines with GI₅₀ values ranging from 1.95 to 9.6 μM at a 10 μM dose . Notably, compound 7b raised total apoptosis by 21.93-fold in the ovarian cancer OVCAR-4 cell line and increased caspase-3 levels by 4.72-fold .

Kinase Inhibition EGFR Targeting Anticancer Drug Discovery

MIF2 Tautomerase Inhibition and Isoform Selectivity

A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (compound 5d) inhibited d-dopachrome tautomerase (MIF2) with an IC₅₀ of 1.0 μM and demonstrated high selectivity over the homologous cytokine MIF [1]. This selectivity is notable given the historical lack of potent MIF2 inhibitors; prior screening identified a hit compound (R110) with lower potency, and subsequent optimization of the thieno[2,3-d]pyrimidine-2,4-dione scaffold yielded 5d with improved antiproliferative activity in two-dimensional and three-dimensional non-small cell lung cancer cell culture models [1].

MIF2 Tautomerase Non-Small Cell Lung Cancer Target Selectivity

Dual VEGFR-2/BRAF Kinase Inhibition vs. Sorafenib

Thieno[2,3-d]pyrimidine derivatives 4a and 4b demonstrated potent dual inhibition of VEGFR-2 and BRAF kinases. Compound 4a inhibited VEGFR-2 with IC₅₀ = 0.111 ± 0.006 μM and BRAF^V600E with IC₅₀ = 0.089 ± 0.005 μM, while compound 4b showed improved potency with VEGFR-2 IC₅₀ = 0.049 ± 0.003 μM and BRAF^V600E IC₅₀ = 0.063 ± 0.003 μM [1]. In comparison, the clinically approved multikinase inhibitor sorafenib exhibited IC₅₀ values of 0.031 ± 0.002 μM (VEGFR-2) and 0.035 ± 0.002 μM (BRAF^V600E) [1]. Both derivatives induced substantial apoptosis in MCF7 breast cancer cells: compound 4a increased total apoptosis by 22.82-fold and caspase-9 by 6.17-fold; compound 4b increased apoptosis by 25.81-fold and caspase-9 by 9.07-fold [1].

VEGFR-2 Kinase BRAF Kinase Dual Inhibition

Antibacterial Activity Compared to Ampicillin

A tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative (compound 3z) exhibited remarkable antibacterial activity against tested bacterial species compared to ampicillin, the reference β-lactam antibiotic control [1]. The same study also evaluated antitumor activity, with compound 3z demonstrating IC₅₀ = 0.19 μM against breast cancer MCF-7 cells compared to doxorubicin (IC₅₀ = 5.46 μM), representing a 28.7-fold improvement in potency [1]. Compound 3r was the most active against liver cancer HEPG-2 cells with IC₅₀ = 1.29 μM versus doxorubicin (IC₅₀ = 7.36 μM), a 5.7-fold enhancement [1].

Antibacterial Gram-positive Bacteria Structure-Activity Relationship

Thieno[2,3-d]pyrimidine-2,4-diol: Application Scenarios


Kinase Inhibitor Discovery: EGFR, VEGFR-2, BRAF

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize thieno[2,3-d]pyrimidine-2,4-diol as a core scaffold for generating EGFR inhibitors with nanomolar enzymatic potency (derivative 7b: IC₅₀ = 0.096 μM) and dual VEGFR-2/BRAF inhibitors with sub-100 nM potency (derivative 4b: VEGFR-2 IC₅₀ = 0.049 μM) [1]. The scaffold's adenine bioisosterism facilitates ATP-binding pocket engagement while offering distinct intellectual property space compared to quinazoline and quinoline-based kinase inhibitor chemotypes.

MIF2 Tautomerase Inhibitor for Non-Small Cell Lung Cancer

The thieno[2,3-d]pyrimidine-2,4-dione scaffold has been validated as a starting point for developing MIF2 tautomerase inhibitors, a historically challenging target class with limited prior chemical matter . Derivative 5d achieved an IC₅₀ of 1.0 μM against MIF2 with measurable selectivity over the MIF isoform, and demonstrated antiproliferative activity in both 2D and 3D NSCLC cell culture models . This scaffold is appropriate for programs seeking first-in-class MIF2 inhibitors or exploring the therapeutic potential of MIF2 antagonism in lung cancer.

Antibacterial Lead Generation

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives derived from this core scaffold have demonstrated antibacterial activity comparable to ampicillin against Gram-positive and Gram-negative bacterial species . The core structure supports the introduction of diverse substituents at the 2-, 3-, and 4-positions, enabling systematic structure-activity relationship (SAR) exploration for antibacterial potency optimization . This scaffold offers a non-β-lactam chemotype for antibacterial programs addressing resistance concerns.

Dual Anticancer-Antibacterial Agent Research

Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated simultaneous antitumor and antibacterial activities in the same compounds . For example, compound 3z exhibited MCF-7 breast cancer cytotoxicity 28.7-fold more potent than doxorubicin (IC₅₀ = 0.19 μM vs 5.46 μM) alongside antibacterial efficacy comparable to ampicillin . This dual-activity profile makes the scaffold attractive for research programs exploring multi-target therapeutic strategies or investigating the mechanistic links between anticancer and antimicrobial pharmacology.

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